(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine is a compound that belongs to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The phenyl group or the thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines, hydroxylamines
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in neurology and oncology.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and phenyl group but may have different substituents or functional groups.
1,3,4-Oxadiazole derivatives: Similar in structure but with an oxygen atom replacing one of the nitrogen atoms in the ring.
Uniqueness
(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine is unique due to its specific combination of the thiadiazole ring, phenyl group, and hydroxylamine moiety. This unique structure can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H7N3OS |
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Molecular Weight |
205.24 g/mol |
IUPAC Name |
(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H7N3OS/c13-10-6-8-11-12-9(14-8)7-4-2-1-3-5-7/h1-6,13H/b10-6+ |
InChI Key |
KKILQJQKWFVFLH-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)/C=N/O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C=NO |
Origin of Product |
United States |
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